molecular formula C15H11N3S2 B8639532 2-Amino-6-(6-methyl-benzothiazol-2-yl)-benzothiazole CAS No. 474966-91-1

2-Amino-6-(6-methyl-benzothiazol-2-yl)-benzothiazole

Cat. No. B8639532
M. Wt: 297.4 g/mol
InChI Key: DEOIRBTYANBOHM-UHFFFAOYSA-N
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Patent
US07378240B2

Procedure details

2-(4-aminophenyl)-6-methyl-benzothiazole 1 (4.0 g, 16.6 mmol) and KSCN (2.6 g, 26.7 mmol) were dissolved in DMF (20 ml) and cooled in an ice-bath. Br2 (0.9 ml, 17 mmol) in DMF (15 ml) was added dropwise under 3 h. The mixture was stirred for another 20 h. Water was added and the precipitate formed was collected by filtration and dried. The crude product was triturated on the sinter with several portions of boiling dichloromethane to afford 2 as a light green-yellow solid (1.97 g, 40%). Mp 250-251° C.; 1H NMR (DMSO): δ 2.45 (3H, s, Ar—CH3), 7.34 (1H, d, J=8.4, ArH), 7.50 (1H, d, J=8.4, ArH), 7.89 (1H, d, J=8.4, ArH), 7.91 (1H, s, ArH), 7.99 (1H, d, J=8.4, ArH), 8.51 (1H, s, ArH), 8.56 (2H, s, NH2); 13C NMR (DMSO): δ 21.10, 116.7, 120.7, 121.8, 122.1, 125.6, 126.9, 128.1, 129.7, 133.3, 134.5, 135.0, 151.7, 165.9, 169.3; HR-FAB-MS m/z Found: 298.0521 C15H12N3S2 (M+H+): requires M, 298.0473.
Quantity
4 g
Type
reactant
Reaction Step One
Name
KSCN
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:9][C:10]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.[C:18]([S-:20])#[N:19].[K+].BrBr.O>CN(C=O)C>[NH2:19][C:18]1[S:20][C:3]2[CH:4]=[C:5]([C:8]3[S:9][C:10]4[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=4[N:12]=3)[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC(=C2)C
Name
KSCN
Quantity
2.6 g
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for another 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was triturated on the sinter with several portions of boiling dichloromethane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)C=2SC1=C(N2)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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